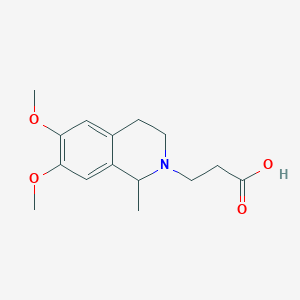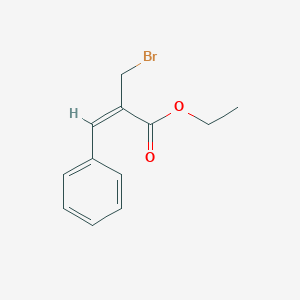
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- is an organic compound with the molecular formula C12H13BrO2. This compound is a derivative of propenoic acid, featuring a bromomethyl group and a phenyl group attached to the propenoic acid backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- typically involves the esterification of 2-(bromomethyl)-3-phenylpropenoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as bromine or hydrogen bromide are used, and the reactions are often conducted in non-polar solvents like chloroform or carbon tetrachloride.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Addition Reactions: Products include dibromo derivatives or other addition products.
Polymerization: The major products are polymers with repeating units derived from the original monomer.
科学研究应用
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and resins with specific properties.
作用机制
The mechanism of action of 2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the double bond in the propenoic acid moiety can participate in addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new compounds with desired properties.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 3-bromo-, methyl ester, (E)-: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Propanoic acid, 2-bromo-, methyl ester: Similar in structure but lacks the phenyl group and has a methyl ester group.
Uniqueness
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- is unique due to the presence of both a bromomethyl group and a phenyl group, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile compound in organic synthesis and various applications in scientific research and industry.
属性
CAS 编号 |
114746-82-6 |
|---|---|
分子式 |
C12H13BrO2 |
分子量 |
269.13 g/mol |
IUPAC 名称 |
ethyl (E)-2-(bromomethyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3/b11-8- |
InChI 键 |
TYYPPLJVUAGWAQ-FLIBITNWSA-N |
手性 SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1)/CBr |
规范 SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


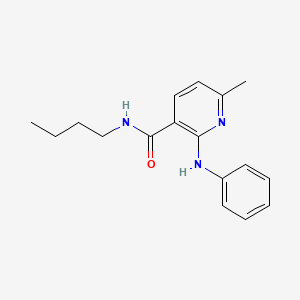
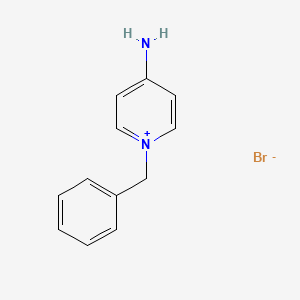
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
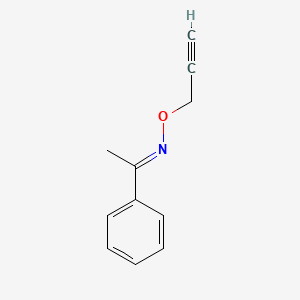
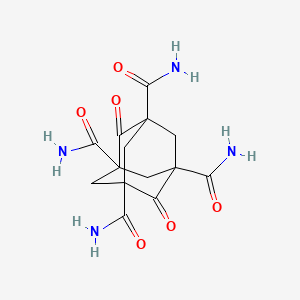
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)


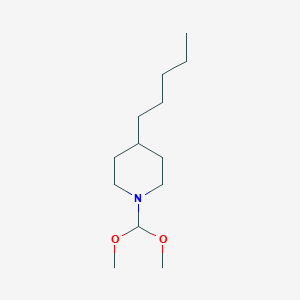

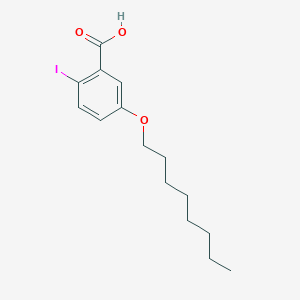
![(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B14151461.png)
